JMJD1C Biochemical Inhibition Potency and Direct Binding Affinity vs. JDI-Series Compounds
JMJD1C-IN-1 inhibits JMJD1C demethylase activity with an IC₅₀ of 0.59 μM in the in vitro demethylation assay and binds JMJD1C with a Kd of 1.96 μM as measured by surface plasmon resonance (SPR) [1]. In contrast, the earlier JDI-4 and JDI-12 compounds identified by Xu et al. (2020) were reported to bind JMJD1C and its homolog KDM3B with only 'modest affinity' by SPR; no discrete Kd or enzymatic IC₅₀ values were provided for these compounds against purified JMJD1C, and their inhibitory activity was primarily characterized through cellular proliferation assays in MLL-rearranged leukemia lines [2]. Furthermore, JMJD1C-IN-1 disrupts the JMJD1C–H3K9me2 peptide substrate interaction with an IC₅₀ of 1.47 μM in the HTRF assay, providing an orthogonal target engagement measurement not reported for the JDI series .
| Evidence Dimension | Biochemical inhibition of JMJD1C demethylase activity (IC₅₀) and direct binding affinity (Kd) |
|---|---|
| Target Compound Data | IC₅₀ = 0.59 μM (in vitro demethylation); Kd = 1.96 μM (SPR); HTRF IC₅₀ = 1.47 μM |
| Comparator Or Baseline | JDI-4 and JDI-12: No discrete enzymatic IC₅₀ or Kd values reported against purified JMJD1C; binding described qualitatively as 'modest affinity' (Xu et al., 2020) |
| Quantified Difference | JMJD1C-IN-1 provides fully characterized, sub-micromolar biochemical IC₅₀ and Kd; JDI series lacks comparable quantitative biochemical characterization |
| Conditions | In vitro demethylation assay using recombinant JMJD1C; SPR with immobilized JMJD1C; HTRF assay with JMJD1C and H3K9me2 peptide substrate |
Why This Matters
Investigators requiring well-characterized, quantitative biochemical potency for dose-response studies or structure–activity relationship (SAR) campaigns can rely on JMJD1C-IN-1's triply defined biochemical parameters (enzymatic IC₅₀, SPR Kd, HTRF IC₅₀), a level of characterization absent for the JDI series.
- [1] Long, X., Zhang, S., Wang, Y. et al. Targeting JMJD1C to selectively disrupt tumor Treg cell fitness enhances antitumor immunity. Nat. Immunol. 25, 525–536 (2024). View Source
- [2] Xu, X., Wang, Y., Zhang, X. et al. Small molecular modulators of JMJD1C preferentially inhibit growth of leukemia cells. Int. J. Cancer 146, 1094–1109 (2020). View Source
